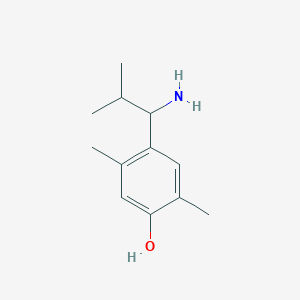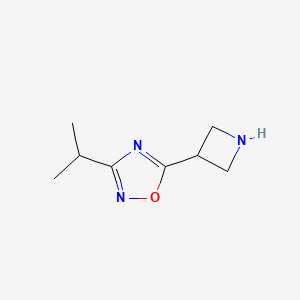
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide is an organic compound with a complex structure that includes an aminomethyl group, a hydroxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide typically involves multi-step organic reactions. One common method is the reaction of 4-(aminomethyl)benzoic acid with 2-aminophenol under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the aminomethyl group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)benzoic acid: Shares the aminomethyl group but lacks the hydroxyphenyl moiety.
2-hydroxybenzamide: Contains the hydroxyphenyl group but lacks the aminomethyl group.
N-(2-hydroxyphenyl)benzamide: Similar structure but without the aminomethyl group.
Uniqueness
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide is unique due to the presence of both the aminomethyl and hydroxyphenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(aminomethyl)-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c15-9-10-5-7-11(8-6-10)14(18)16-12-3-1-2-4-13(12)17/h1-8,17H,9,15H2,(H,16,18) |
InChI Key |
LCMLZAVDJXTKGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


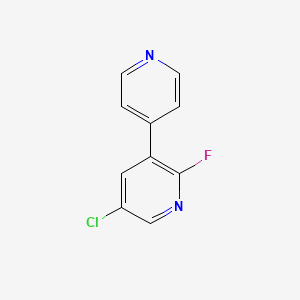
![5-[(2-methoxyethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13296664.png)
![3-[1-(Aminomethyl)cyclopropoxy]butan-2-ol](/img/structure/B13296666.png)
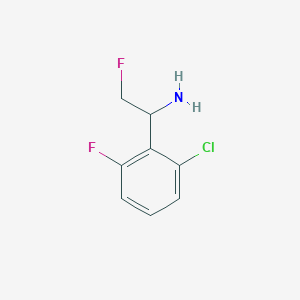
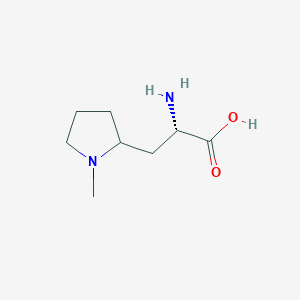
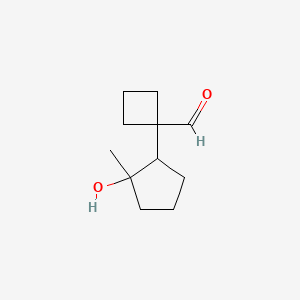

![[3-methyl-1-(oxan-2-yl)-1H-pyrazol-5-yl]boronic acid](/img/structure/B13296690.png)
![1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13296697.png)


![(2E)-3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13296736.png)
